Synthesis of Erismodegib: A highly efficient synthesis of Erismodegib (LDE225), a medication used to treat basal cell carcinoma, utilizes 2-Bromo-5-(trifluoromethoxy)benzonitrile as a key intermediate [].
Synthesis of Hemicarcerands: This molecule serves as a starting material for constructing four-directionally functionalized hemicarcerands, a type of molecular container [].
Antigiardial Agents: Derivatives of 2-Bromo-5-(trifluoromethoxy)benzonitrile have demonstrated promising activity against Giardia lamblia, a parasite causing giardiasis [].
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: Compounds containing this moiety have been synthesized and evaluated for their potential as anxiolytic and antidepressant agents, targeting MCHR1 [].
ZNF143 Inhibitors: Small molecules based on 2-Bromo-5-(trifluoromethoxy)benzonitrile have been found to inhibit ZNF143 activity, a transcription factor involved in cancer cell survival and drug resistance [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: